molecular formula C13H17BrO3 B254284 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid

2-(2-Bromo-4-tert-butylphenoxy)propanoic acid

Cat. No. B254284
M. Wt: 301.18 g/mol
InChI Key: KXIHIHBOOAAHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-tert-butylphenoxy)propanoic acid, also known as BPPA, is a chemical compound that has been used in scientific research due to its unique properties. BPPA is a derivative of phenoxypropanoic acid and is synthesized through a multistep process.

Mechanism of Action

2-(2-Bromo-4-tert-butylphenoxy)propanoic acid binds to FABPs through hydrophobic interactions and hydrogen bonding. The binding of this compound to FABPs induces a conformational change in the protein, which can be detected using various spectroscopic techniques. The binding of this compound to FABPs can also be used to study the kinetics of fatty acid binding and release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of FABPs, which can lead to a decrease in fatty acid uptake and metabolism. This compound has also been shown to inhibit the activity of acyl-CoA synthetase, an enzyme involved in fatty acid metabolism. In vivo studies have shown that this compound can decrease plasma triglyceride levels in mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid in lab experiments is that it is a highly specific tool for studying the binding of fatty acids to FABPs. This compound has a high affinity for FABPs and does not bind to other proteins or lipids. However, one limitation of using this compound is that it is a synthetic compound and may not accurately mimic the binding of natural fatty acids to FABPs.

Future Directions

There are a number of future directions for research involving 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid. One area of research is the development of new compounds that can selectively target different FABPs. Another area of research is the use of this compound as a tool to study the role of FABPs in disease states such as obesity and diabetes. Finally, this compound can be used to study the kinetics of fatty acid binding and release in different tissues and cell types.

Synthesis Methods

The synthesis of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid involves a multistep process. First, 2-bromo-4-tert-butylphenol is reacted with sodium hydride to form the corresponding phenoxide. The phenoxide is then reacted with 2-bromo-2-methylpropanoyl chloride to form the this compound intermediate. Finally, the intermediate is hydrolyzed to form this compound.

Scientific Research Applications

2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has been used in scientific research as a tool to study the binding of fatty acids to proteins. This compound is a fatty acid analog that binds to fatty acid binding proteins (FABPs) with high affinity. FABPs are involved in the transport and metabolism of fatty acids, and their binding to this compound can be used to study the function of FABPs.

properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)propanoic acid

InChI

InChI=1S/C13H17BrO3/c1-8(12(15)16)17-11-6-5-9(7-10(11)14)13(2,3)4/h5-8H,1-4H3,(H,15,16)

InChI Key

KXIHIHBOOAAHCY-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)Br

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)Br

Origin of Product

United States

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